Neodymium bromide hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

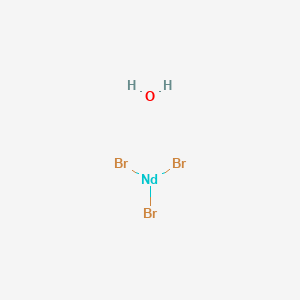

Neodymium bromide hydrate, also known as Neodymium(III) bromide hydrate, is an off-white to pale green solid at room temperature . It has an orthorhombic PuBr3-type crystal structure . The material is hygroscopic and forms a hexahydrate in water, similar to the related neodymium chloride .

Molecular Structure Analysis

Neodymium bromide hydrate adopts the plutonium (III) bromide crystal structure . The neodymium ions are 8-coordinate and adopt a bicapped trigonal prismatic geometry . The neodymium–bromine bond lengths are 3.07 Å and 3.09 Å .Chemical Reactions Analysis

The direct reaction of neodymium with bromine can create neodymium (III) bromide . In the presence of carbon, neodymium (III) oxide reacts with carbon tetrabromide to produce neodymium (III) bromide .Physical And Chemical Properties Analysis

Neodymium bromide hydrate has a density of 5.3 g/mL at 25 °C . It has a molecular weight of 383.95 on an anhydrous basis . The linear formula of neodymium bromide hydrate is NdBr3 · xH20 .Scientific Research Applications

Recycling and Sustainable Technologies

Neodymium is recognized for its critical role in sustainable technologies, particularly in the production and recycling of computer hard disk drives (HDDs). Although HDDs do not represent the largest application of neodymium, recycling of these components presents a feasible pathway for large-scale neodymium recycling. This process can significantly contribute to reducing the scarcity in neodymium supply, highlighting the importance of neodymium in sustainable technology development (Sprecher et al., 2014).

Healthcare and Diagnostic Devices

In the healthcare sector, neodymium magnets are utilized in various diagnostic devices due to their strong magnetic field properties. These powerful magnets are part of recent research, indicating their potential in medical and dental fields. Neodymium magnets show promise for both diagnostic and therapeutic purposes, although concerns regarding their potential harmful effects and risks have been noted (Yuksel et al., 2018).

Near-Infrared Enabled Photomedicine

Neodymium-sensitized nanoconstructs have garnered attention for their unique optical properties, especially in the field of near-infrared (NIR) enabled photomedicine. These constructs offer several advantages, such as high penetration depth, excellent photostability, and low cytotoxicity, making them promising for medical and health applications. However, challenges such as low conversion efficiency and potential long-term toxicity need to be addressed for their clinical adoption (Yu et al., 2019).

Waste Isolation and Environmental Safety

The solubility of neodymium(III) has been studied in the context of the Waste Isolation Pilot Plant (WIPP) to understand its behavior in WIPP-related conditions. This research is crucial for assessing the potential release of actinides from the WIPP repository through the dissolved brine release mechanism. Neodymium(III) serves as a redox-invariant analog for the +3 oxidation state of americium and plutonium, providing valuable data for environmental safety considerations (Borkowski et al., 2009).

Waste Recycling and Environmental Impact

The recycling of rare earths like neodymium is crucial in addressing the supply risk and environmental challenges associated with their mining and processing. Efficient, fully integrated recycling routes for neodymium are needed to mitigate these risks and promote sustainable practices in the use of rare earth elements (Binnemans et al., 2013).

Safety and Hazards

Neodymium bromide hydrate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

properties

IUPAC Name |

tribromoneodymium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCFUTJPVPUQMY-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Nd](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2NdO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium bromide hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.